Nonoxynol-9 is classified as a nonionic surfactant belonging to the nonoxynol family. Its primary function is as a spermicide, where it immobilizes sperm by disrupting their cellular membranes. The compound is derived from the alkylation of phenol with a mixture of isomeric nonenes, followed by polymerization with ethylene oxide, resulting in a complex mixture of predominantly para-substituted nonylphenols .
The synthesis of Nonoxynol-9 involves several steps:
The molecular formula for Nonoxynol-9 is , with a molecular weight averaging around 616.82 g/mol . Its structure features a hydrophobic nonyl group attached to a hydrophilic polyoxyethylene chain, which contributes to its surfactant properties.
Nonoxynol-9 participates in several chemical reactions primarily related to its interaction with biological membranes:
The mechanism by which Nonoxynol-9 exerts its spermicidal effect involves:
Nonoxynol-9 exhibits several important physical and chemical properties:
Nonoxynol-9 is utilized in various applications:
Regulatory positions on N-9 have diverged based on evolving efficacy and safety data. The U.S. FDA’s 2007 ruling mandated explicit warnings on all OTC N-9 products, stating: “This product does not protect against HIV/AIDS... and may increase the risk of getting HIV from an infected partner” [3]. Additional requirements included:
The European Medicines Agency (EMA) took a stricter stance, removing spermicidal indications entirely from product licenses. N-9 remains available in the EU only as an excipient in medical devices (e.g., condom lubricants), not as an active pharmaceutical ingredient [4] [6].
Pharmacopoeial classifications reflect these disparities:
Contraceptive Mechanism
N-9 immobilizes sperm via rapid lysis of the spermatozoan membrane. The hydrophobic tail penetrates lipid bilayers, while ethylene oxide chains solubilize membrane components, causing:
This mechanism enables efficacy across formulations—gels (52.5–150 mg/dose), films (100 mg), suppositories (100 mg), and sponges (1,000 mg) [4] [7].
Antimicrobial Activity
N-9 demonstrates broad-spectrum in vitro activity against bacterial and viral pathogens:
Table 2: Antimicrobial Efficacy of Nonoxynol-9
Pathogen Type | Representative Organisms | In Vitro Efficacy | Clinical Relevance |
---|---|---|---|
Bacteria | Neisseria gonorrhoeae | High (MIC <0.1%) | Not protective in human trials |
Chlamydia trachomatis | Moderate | No proven prevention | |
Anaerobic gram-negative rods | Variable | Linked to BV risk at high doses | |
Viruses | HIV (enveloped) | High inactivation | No clinical protection |
HSV-1/2 | Moderate | Not demonstrated clinically | |
Vaginal Flora | Lactobacillus spp. (H₂O₂⁻) | Suppressed | Ecological disruption |
Lactobacillus spp. (H₂O₂⁺) | Resistant | Preserved in low-frequency users |
Despite promising in vitro data, clinical studies consistently show N-9 fails to prevent HIV, gonorrhea, or chlamydia. A WHO-convened expert panel concluded in 2002 that “spermicides containing nonoxynol-9 do not protect against HIV infection” and may elevate risk with frequent use [8] [1].
Impact on Vaginal Ecology
Longitudinal studies indicate N-9 alters vaginal microbiota dose-dependently:
These shifts stem from N-9’s detergent action on epithelial cells and commensal bacteria, potentially enhancing susceptibility to pathogens despite intrinsic antimicrobial properties [4] [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: